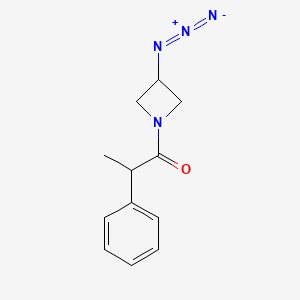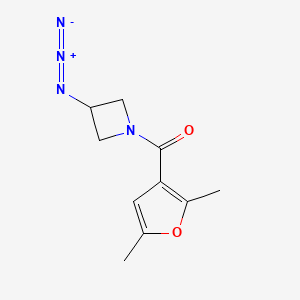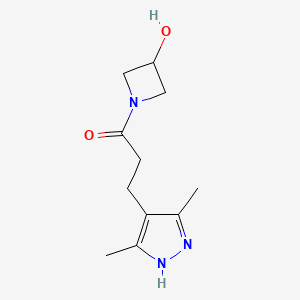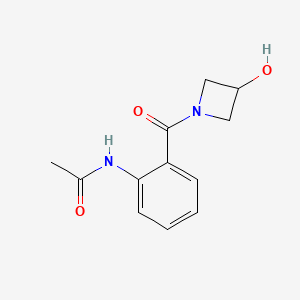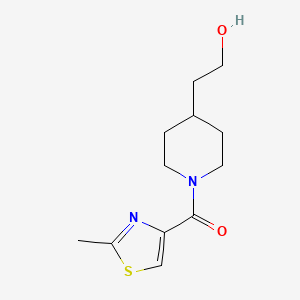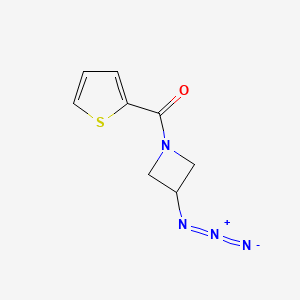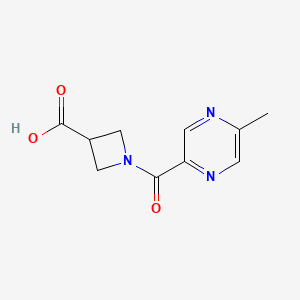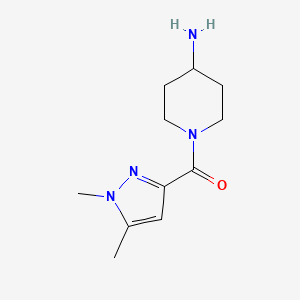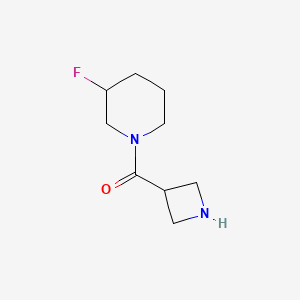
Azetidin-3-yl(3-fluoropiperidin-1-yl)méthanone
Vue d'ensemble
Description
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H15FN2O and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmacologique
Les azétidines et les pipéridines sont des échafaudages importants en chimie médicinale. Les composés avec ces structures présentent souvent une activité biologique significative et sont utilisés dans la découverte de médicaments. Par exemple, les azétidinones ont été étudiées pour leurs activités pharmacologiques et biologiques, y compris les propriétés antibactériennes, antifongiques, anti-inflammatoires et anticancéreuses .
Chimie synthétique
Les dérivés de l'azétidine sont des intermédiaires précieux en synthèse organique. Ils peuvent être utilisés pour créer des molécules complexes pour les produits pharmaceutiques ou la science des matériaux. La synthèse de nouveaux dérivés de l'azétidine est un domaine de recherche actif, visant à développer de nouvelles méthodes pour produire ces composés de manière plus efficace .
Développement de médicaments
Le noyau de la pipéridine est une caractéristique commune dans de nombreux médicaments en raison de ses propriétés pharmacophores. Il est utilisé dans diverses applications thérapeutiques, telles que les agents du système nerveux central, les médicaments cardiovasculaires, les analgésiques, les antihistaminiques et les antipsychotiques .
Biochimie
Les composés contenant des cycles azétidine et pipéridine peuvent interagir avec des cibles biologiques telles que les enzymes ou les récepteurs. Par exemple, les inhibiteurs de l'enzyme monoacylglycérol lipase (MAGL), qui joue un rôle dans le métabolisme des endocannabinoïdes, contiennent souvent des motifs pipéridine .
Mécanisme D'action
Target of Action
The primary target of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone: interacts with its target, MAGL, in a competitive mode with respect to the 2-AG substrate . This interaction inhibits the activity of MAGL, leading to an elevation of 2-AG levels .
Biochemical Pathways
By inhibiting MAGL, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone affects the endocannabinoid system, specifically the 2-AG pathway . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors CB1 and CB2 . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
The ADME properties and impact on bioavailability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone It is known that the compound binds to magl in a time- and dose-dependent manner .
Result of Action
The molecular and cellular effects of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone ’s action include increased levels of 2-AG and norepinephrine in the cortex . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone It is known that the compound’s effects can be modulated by dosage .
Analyse Biochimique
Biochemical Properties
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone can elevate levels of 2-AG, leading to increased activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as mood regulation, appetite, pain, and inflammation .
Cellular Effects
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone has been observed to influence various cellular processes. Its inhibition of MAGL results in elevated levels of 2-AG, which can activate cannabinoid receptors CB1 and CB2 on the cell surface . This activation can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, increased 2-AG levels have been associated with enhanced antinociceptive effects, which can reduce pain perception in cells involved in pain signaling pathways .
Molecular Mechanism
The molecular mechanism of action of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone involves its binding to the active site of MAGL, thereby inhibiting the enzyme’s activity . This inhibition is competitive with respect to the 2-AG substrate, meaning that the compound competes with 2-AG for binding to MAGL . As a result, the degradation of 2-AG is reduced, leading to elevated levels of this endocannabinoid and subsequent activation of cannabinoid receptors CB1 and CB2 . This activation can influence various downstream signaling pathways, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound exhibits time-dependent binding to MAGL, with significant enzyme occupancy observed within a few hours of administration . Over longer periods, the elevated levels of 2-AG and activation of cannabinoid receptors can lead to sustained changes in cellular signaling and function
Dosage Effects in Animal Models
The effects of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone have been evaluated in animal models to determine its dosage-dependent impact. In rodent studies, different dosages of the compound have been administered to assess its efficacy and potential adverse effects . At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects, such as antinociception, without causing synaptic depression or other adverse effects . At higher doses, the compound can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power .
Metabolic Pathways
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound affects the degradation of 2-AG, leading to increased levels of this endocannabinoid . The elevated 2-AG can then interact with cannabinoid receptors CB1 and CB2, influencing various metabolic processes and physiological responses
Transport and Distribution
The transport and distribution of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics. The compound’s ability to inhibit MAGL and elevate 2-AG levels suggests that it can effectively reach and interact with its target enzyme in various tissues
Subcellular Localization
The subcellular localization of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is essential for its activity and function. Given its role in inhibiting MAGL, the compound is likely to be localized in regions where this enzyme is active, such as the endoplasmic reticulum and other intracellular compartments involved in lipid metabolism . The presence of targeting signals or post-translational modifications that direct the compound to specific subcellular compartments has not been extensively studied and requires further exploration.
Propriétés
IUPAC Name |
azetidin-3-yl-(3-fluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-2-1-3-12(6-8)9(13)7-4-11-5-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAECZQJCKBQUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





